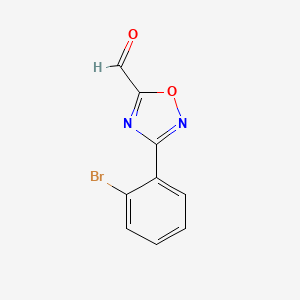
3-(2-Bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde est un composé hétérocyclique qui contient à la fois des groupes fonctionnels brome et oxadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction du 2-bromobenzohydrazide avec l’acide glyoxylique en présence d’un agent déshydratant tel que l’oxychlorure de phosphore (POCl3). La réaction se déroule par la formation d’une hydrazone intermédiaire, qui se cyclise ensuite pour former le cycle oxadiazole.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de ce composé ne soient pas largement documentées, l’approche générale impliquerait une mise à l’échelle de la synthèse en laboratoire. Cela nécessiterait l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, ainsi que la mise en œuvre de mesures de sécurité pour manipuler les intermédiaires et réactifs contenant du brome.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être remplacé par d’autres nucléophiles par substitution nucléophile aromatique.
Oxydation et réduction : Le groupe aldéhyde peut être oxydé en acide carboxylique ou réduit en alcool.
Réactions de cyclisation : Le cycle oxadiazole peut participer à d’autres réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour remplacer l’atome de brome.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés pour convertir le groupe aldéhyde en acide carboxylique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) peuvent être utilisés pour réduire le groupe aldéhyde en alcool.
Principaux produits
Produits de substitution : Selon le nucléophile utilisé, divers oxadiazoles substitués peuvent être obtenus.
Produit d’oxydation : Acide 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxylique.
Produit de réduction : 3-(2-Bromophényl)-1,2,4-oxadiazole-5-méthanol.
Applications De Recherche Scientifique
Le 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme élément de base pour la synthèse d’agents pharmaceutiques potentiels, en particulier ceux qui ciblent les troubles neurologiques et le cancer.
Science des matériaux : Les propriétés électroniques uniques du composé le rendent utile dans le développement de semi-conducteurs organiques et de diodes électroluminescentes (LED).
Études biologiques : Il sert de sonde dans les tests biochimiques pour étudier les interactions enzymatiques et les processus cellulaires.
Mécanisme D'action
Le mécanisme d’action du 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde dépend de son application. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité. Le cycle oxadiazole peut participer aux liaisons hydrogène et aux interactions π-π, qui sont essentielles pour la liaison aux macromolécules biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(2-Chlorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde
- 3-(2-Fluorophényl)-1,2,4-oxadiazole-5-carboxaldéhyde
- 3-(2-Méthylphényl)-1,2,4-oxadiazole-5-carboxaldéhyde
Unicité
Le 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde est unique en raison de la présence de l’atome de brome, qui peut influencer considérablement sa réactivité et son interaction avec d’autres molécules. La taille et l’électronégativité de l’atome de brome peuvent affecter les propriétés électroniques du composé et sa capacité à participer à diverses réactions chimiques.
Cet article détaillé fournit un aperçu complet du 3-(2-Bromophényl)-1,2,4-oxadiazole-5-carboxaldéhyde, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Formule moléculaire |
C9H5BrN2O2 |
|---|---|
Poids moléculaire |
253.05 g/mol |
Nom IUPAC |
3-(2-bromophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-5H |
Clé InChI |
OODBCYUUELJBEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


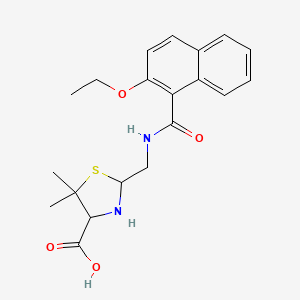

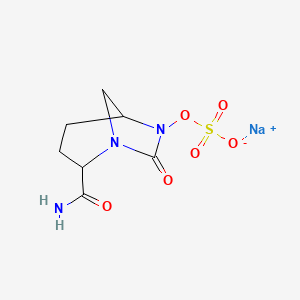

![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile](/img/structure/B12286564.png)
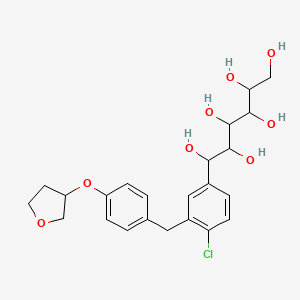

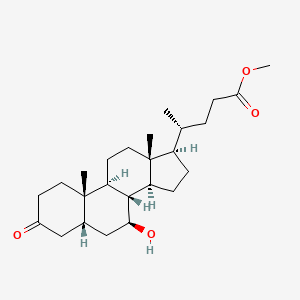
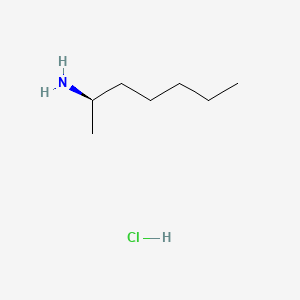
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
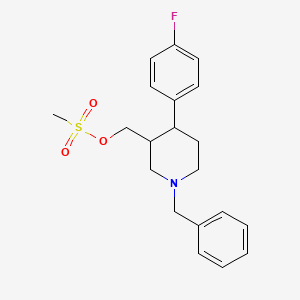

![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)

